![molecular formula C10H3Cl2FN2O B12635945 2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a halogenating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.
Electrophilic Reagents: Chlorine gas, bromine.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA or RNA, resulting in antiproliferative effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the fluorine atom and benzofuro moiety.
8-Fluorobenzofuro[3,2-D]pyrimidine: Similar but lacks the chlorine atoms.
2,4-Dichloro-5-fluoropyrimidine: Similar but has a different substitution pattern.
Uniqueness
2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the benzofuro moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H3Cl2FN2O |
|---|---|
Peso molecular |
257.04 g/mol |
Nombre IUPAC |
2,4-dichloro-8-fluoro-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H3Cl2FN2O/c11-9-8-7(14-10(12)15-9)5-3-4(13)1-2-6(5)16-8/h1-3H |
Clave InChI |
FKELREONBVTENS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C3=C(O2)C(=NC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


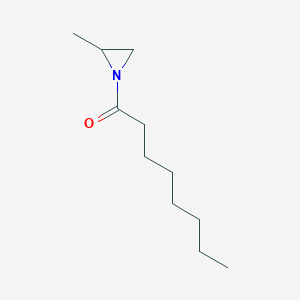

![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)
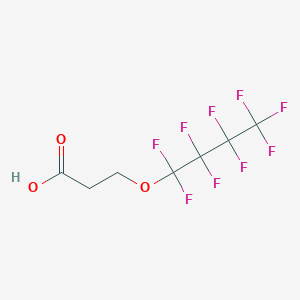
![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)

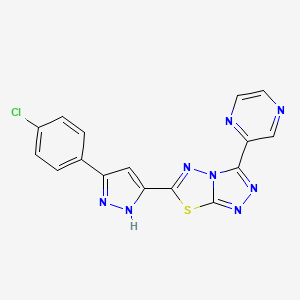
![7-Isoquinolinecarboxamide, 2-[3-(4-fluoro-3-methoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635911.png)
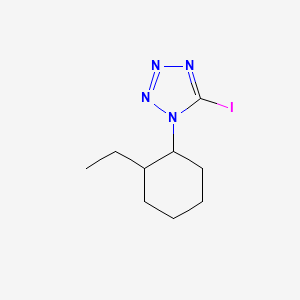
![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)

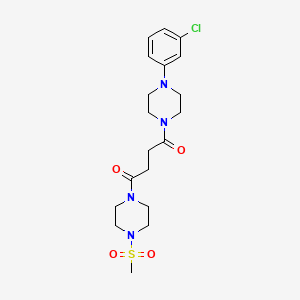
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)
